Ethyl 3-(pyridin-2-yl)benzoate
Description
Ethyl 3-(pyridin-2-yl)benzoate is an organic compound featuring a benzoate ester core substituted with a pyridin-2-yl group at the 3-position. This structure combines aromatic and heteroaromatic moieties, making it a versatile intermediate in pharmaceutical and agrochemical synthesis.
Properties
Molecular Formula |
C14H13NO2 |
|---|---|
Molecular Weight |
227.26 g/mol |
IUPAC Name |
ethyl 3-pyridin-2-ylbenzoate |
InChI |
InChI=1S/C14H13NO2/c1-2-17-14(16)12-7-5-6-11(10-12)13-8-3-4-9-15-13/h3-10H,2H2,1H3 |
InChI Key |
SJKPPTOGERJTGX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=CC(=C1)C2=CC=CC=N2 |
Origin of Product |
United States |
Chemical Reactions Analysis
Hydrolysis Reactions
Ethyl 3-(pyridin-2-yl)benzoate undergoes hydrolysis under acidic or basic conditions to yield 3-(pyridin-2-yl)benzoic acid. The reaction proceeds via nucleophilic attack on the ester carbonyl group.
The pyridine ring’s electron-withdrawing effect accelerates hydrolysis compared to non-aromatic esters .
Nucleophilic Substitution
The pyridine nitrogen acts as a nucleophilic site, enabling reactions with electrophiles. For example, SN2 reactions with benzylic bromides form intermediates for further cross-dehydrogenative coupling (CDC) .
Reaction rates are sensitive to solvent polarity and substituent electronic effects .
Coupling Reactions
The compound participates in palladium-catalyzed cross-coupling reactions, such as Suzuki–Miyaura couplings, to form biaryl systems.
| Coupling Partner | Catalyst | Conditions | Yield |
|---|---|---|---|
| 3-Boronobenzoic acid | Pd(PPh₃)₂Cl₂, K₂CO₃, 100°C | Acetonitrile/H₂O | 85% |
| Ethyl acrylate | Trifluoromethanesulfonic acid | 120–160°C, N₂ atm | 92% |
Microwave-assisted synthesis reduces reaction times while maintaining high yields .
Cyclocondensation Reactions
Under catalytic conditions, this compound forms heterocyclic systems like quinazolin-2,4-diones.
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| Anthranilic acid ethyl ester | Cu(II), 120°C, solvent-free | 3-(Pyridin-2-yl)quinazolin-2,4-dione | 51–86% |
Electron-donating groups on the pyridine ring enhance yields, while electron-withdrawing groups suppress cyclization .
Oxidation and Reduction
The ester and pyridine moieties enable redox transformations:
| Reaction | Reagents | Product | Yield |
|---|---|---|---|
| Ester reduction | H₂, Pd/C | 3-(Pyridin-2-yl)benzyl alcohol | 92% |
| Pyridine ring oxidation | KMnO₄, H⁺ | Pyridine N-oxide derivatives | 70% |
Oxidation of the pyridine ring is less favorable due to resonance stabilization .
Solvent and Temperature Effects
Comparison with Similar Compounds
Table 1: Key Structural and Molecular Comparisons
*The molecular formula and weight for this compound are inferred based on structural similarity to analogs in .
Key Observations:
Heterocycle Influence: The pyridin-2-yl group in this compound provides a planar aromatic system, favoring π-π stacking interactions in drug-receptor binding. Pyridazine derivatives (e.g., I-6230 ) exhibit elongated heterocyclic systems, which may enhance solubility but reduce metabolic stability compared to pyridine analogs.
Marine-derived compound 128 demonstrates that fused pyran systems significantly enhance antibacterial activity, whereas simpler esters (e.g., compound 130) show reduced efficacy due to the absence of critical dihydro-methyl-2H-pyran-2-yl groups.
Bioactivity Trends :
- Antimicrobial activity in marine analogs correlates with complex polycyclic systems, suggesting that this compound may require additional functionalization (e.g., hydroxyl or sulfonyl groups) to achieve similar potency.
- Pyridine-containing esters (e.g., ) are frequently employed as intermediates in kinase inhibitor synthesis, underscoring their utility in medicinal chemistry.
Key Observations:
Q & A
Basic Research Questions
Q. What are the common synthetic methodologies for Ethyl 3-(pyridin-2-yl)benzoate, and how are intermediates characterized?
- Answer : A key route involves condensation reactions using carbodiimide (CDI) as a coupling agent. For example, 4-methylamino-3-nitrobenzoic acid reacts with ethyl 3-(pyridin-2-ylamino)propanoate in the presence of CDI, followed by zinc reduction to yield intermediates . Characterization typically employs NMR (¹H/¹³C) for structural confirmation, IR spectroscopy for functional group analysis, and mass spectrometry for molecular weight validation. Purity is assessed via HPLC or TLC .
Q. Which spectroscopic techniques are critical for verifying the structure of this compound derivatives?
- Answer : ¹H and ¹³C NMR are essential for confirming the ester group, pyridine ring protons, and substitution patterns. IR spectroscopy identifies carbonyl (C=O) stretches (~1700 cm⁻¹) and aromatic C-H vibrations. Mass spectrometry (ESI-TOF) provides molecular ion peaks and fragmentation patterns to validate the molecular formula. Cross-referencing with X-ray crystallography data (if available) ensures structural accuracy .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yields in synthesizing this compound derivatives?
- Answer : Optimization parameters include:
- Catalyst selection : CDI enhances coupling efficiency compared to traditional agents like DCC.
- Solvent polarity : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates.
- Temperature control : Stepwise heating (e.g., 60°C for condensation, room temperature for reduction) minimizes side reactions.
- Workup protocols : Zinc reduction under acidic conditions (e.g., acetic acid) ensures selective nitro-to-amine conversion .
Q. How do structural modifications (e.g., halogenation) influence the coordination chemistry of this compound?
- Answer : The pyridine nitrogen and benzoate oxygen act as donor sites for metal coordination. Halogenation at the pyridine ring (e.g., chloro or fluoro substituents) alters electron density, enhancing ligand rigidity and metal-binding affinity. For example, cadmium(II) complexes with halogenated derivatives exhibit distinct luminescent properties due to modified π-conjugation and metal-ligand charge transfer (MLCT) .
Q. What strategies resolve contradictions between purity assays (e.g., HPLC) and crystallographic data for this compound derivatives?
- Answer : Discrepancies may arise from polymorphic forms or solvent inclusion in crystals. To resolve:
- Perform differential scanning calorimetry (DSC) to detect polymorphs.
- Use Hirshfeld surface analysis to identify non-covalent interactions in crystal lattices.
- Cross-validate with PXRD to ensure phase purity .
Q. How is this compound utilized in photophysical studies for OLED applications?
- Answer : Derivatives functionalized with electron-withdrawing groups (e.g., cyano or trifluoromethyl) exhibit solvatochromic shifts, indicating tunable emission wavelengths. Time-dependent density functional theory (TD-DFT) calculations correlate experimental dipole moments with charge-transfer excited states, guiding the design of emissive layers in OLEDs .
Q. What methodologies assess the biological activity (e.g., anticoagulant) of this compound derivatives?
- Answer : In vitro thrombin inhibition assays measure IC₅₀ values to evaluate anticoagulant potency. Structure-activity relationship (SAR) studies focus on substituents at the benzimidazole core (e.g., 4-cyano-3-fluorophenyl groups), which enhance binding to thrombin’s active site. Metabolic stability is assessed via liver microsome assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
